MUA's combined thiol and carboxylic acid groups enable it to form highly organized and densely packed structures on various metal surfaces. These structures, known as self-assembled monolayers (SAMs), can be tailored to modify the surface properties of materials, making them applicable in various research areas, including:
MUA exhibits pH-responsive behavior due to the presence of the carboxylic acid group. This property allows MUA to bind or release molecules depending on the surrounding environment's pH, making it valuable for research in areas like:
11-Mercaptoundecanoic acid is a thiol compound with the chemical formula C₁₁H₂₂O₂S. It features a long hydrocarbon chain, making it a fatty acid derivative, and contains a thiol (-SH) group and a carboxylic acid (-COOH) group. This unique structure allows it to form strong bonds with metals, particularly silver and gold, through the thiolate bond, making it valuable in various applications such as surface modification and nanotechnology .
MUA SAMs function in biosensing applications through a two-step process:
The reactivity of 11-mercaptoundecanoic acid is primarily attributed to its functional groups. The thiol group can undergo oxidation to form disulfides, while the carboxylic acid can participate in esterification reactions. Notably, it can react with metal surfaces (e.g., silver and gold) through Lewis acid-base interactions, forming stable thiolate complexes. This reactivity has been explored in studies investigating its adsorption on metallic surfaces, such as Ag(100) and Ag(111), where binding energies were measured between -0.47 eV to -2.06 eV .
11-Mercaptoundecanoic acid exhibits biological activities that may include antimicrobial properties and potential roles in drug delivery systems due to its ability to form stable complexes with metal ions. The compound's surface-modifying properties make it suitable for biomedical applications, particularly in enhancing the biocompatibility of metal implants . Furthermore, its interaction with proteins and cells is an area of ongoing research.
Several methods exist for synthesizing 11-mercaptoundecanoic acid:
The applications of 11-mercaptoundecanoic acid are diverse:
Studies have shown that 11-mercaptoundecanoic acid interacts effectively with various metal surfaces, leading to enhanced stability and performance of nanostructures. For instance, research has demonstrated its adsorption characteristics on nickel surfaces via sulfur bonding while also analyzing the effects of environmental factors like humidity on these interactions . Additionally, its behavior in mixed environments involving other gases has been explored to understand its potential applications better.
Several compounds share structural similarities with 11-mercaptoundecanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Octanethiol | C₈H₁₈S | Shorter carbon chain; used in similar applications but less effective as a passivation agent. |
Dodecanethiol | C₁₂H₂₆S | Longer carbon chain; exhibits similar reactivity but different solubility characteristics. |
Mercaptoacetic Acid | C₂H₆O₂S | Shorter chain; more soluble in water but less effective for metal binding compared to 11-mercaptoundecanoic acid. |
Thioglycolic Acid | C₂H₄O₂S | Similar reactivity; used in cosmetic formulations but lacks long-chain properties that enhance surface interactions. |
The uniqueness of 11-mercaptoundecanoic acid lies in its optimal chain length for effective adsorption on metal surfaces combined with its ability to form stable thiolate bonds, making it particularly valuable in nanotechnology and materials science .
Irritant